molecular formula C11H12N2O B8422155 (4-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol

(4-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol

Cat. No. B8422155
M. Wt: 188.23 g/mol
InChI Key: KVHVPGYAKCJBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772510B2

Procedure details

To a solution of ethyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate (100 mg, 434 μmol) in toluene (1 mL) cooled to −78° C. was added dropwise DIBAL-H (1M solution in toluene, 868 μL, 868 μmol) keeping the temperature below −68° C. The reaction mixture was stirred at −78° C. for 30 min and at −15° C. for 1 h. At that temperature, KHSO4 (10% aqueous solution, 10 mL) was added dropwise and the resulting reaction mixture was extracted with ethyl acetate (2×50 mL). The organic phases were washed with water (1×30 mL) and brine (1×20 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give 112 mg crude material. The product was obtained after purification by flash chromatography (using silica gel and an ethyl acetate/heptane gradient) as yellow viscous oil (52 mg, 276 μmol, 63.6%).
Name
ethyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
868 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:13](OCC)=[O:14])=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1.CC(C[AlH]CC(C)C)C.OS([O-])(=O)=O.[K+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:3]([CH2:13][OH:14])=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1 |f:2.3|

Inputs

Step One
Name
ethyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Quantity
100 mg
Type
reactant
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
868 μL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min and at −15° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −68° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The organic phases were washed with water (1×30 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: CALCULATEDPERCENTYIELD 137.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.